(4-Methyl-1,3-thiazol-2-yl)methylamine
Overview
Description
(4-Methyl-1,3-thiazol-2-yl)methylamine is an organic compound with the molecular formula C5H8N2S. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets, such as enzymes, receptors, and dna .
Mode of Action
For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been associated with a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .
Result of Action
For instance, some thiazole compounds have demonstrated cytotoxic activity on human tumor cell lines .
Biochemical Analysis
Biochemical Properties
(4-Methyl-1,3-thiazol-2-yl)methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The compound’s interaction with proteins often involves binding to specific active sites, leading to inhibition or activation of the protein’s function. These interactions are crucial for its biological activity and therapeutic potential.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important factors in its biochemical analysis. In laboratory settings, it has been observed that the compound remains stable under specific conditions but may degrade over time when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it may cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in its metabolism. For example, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolic pathways are crucial for the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The compound’s localization and accumulation are influenced by its interactions with cellular transporters and binding proteins.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. It has been found to accumulate in the mitochondria and nucleus, where it influences cellular metabolism and gene expression . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to specific organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-1,3-thiazol-2-yl)methylamine typically involves the reaction of 4-methylthiazole with formaldehyde and ammonia. The process can be summarized as follows:
Starting Materials: 4-methylthiazole, formaldehyde, and ammonia.
Reaction Conditions: The reaction is carried out under reflux conditions in an aqueous medium.
Procedure: 4-methylthiazole is reacted with formaldehyde and ammonia in water, followed by heating under reflux.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: (4-Methyl-1,3-thiazol-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiazolidine derivatives.
Substitution Products: Various N-substituted thiazole derivatives.
Scientific Research Applications
(4-Methyl-1,3-thiazol-2-yl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Comparison with Similar Compounds
Thiazole: A parent compound with a similar structure but without the methyl and amino groups.
Thiazolidine: A reduced form of thiazole with a saturated ring.
Sulfathiazole: An antimicrobial agent with a thiazole ring and a sulfonamide group.
Uniqueness: (4-Methyl-1,3-thiazol-2-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4-methyl-1,3-thiazol-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-4-3-8-5(2-6)7-4/h3H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEGLCVIHVSMMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405373 | |
Record name | (4-methyl-1,3-thiazol-2-yl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51221-45-5 | |
Record name | (4-methyl-1,3-thiazol-2-yl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-methyl-1,3-thiazol-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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